Sulfate de streptomycine

Vue d'ensemble

Description

Streptomycin sulfate is an antibiotic produced by the actinomycete Streptomyces griseus. It is a member of the aminoglycoside family of antibiotics, and is used to treat a variety of bacterial infections. Streptomycin sulfate is also used as a research tool to study the effects of antibiotics on bacteria and other organisms.

Applications De Recherche Scientifique

Activité antibactérienne

Le sulfate de streptomycine est un antibiotique puissant qui présente une activité contre une variété de bactéries. Il est très actif contre les bactéries Gram-négatives et a une certaine activité contre les bactéries Gram-positives . Il est particulièrement efficace contre Mycobacterium tuberculosis, la bactérie responsable de la tuberculose .

Prévention de la contamination des cultures cellulaires

En laboratoire, le this compound est souvent utilisé en combinaison avec la pénicilline pour prévenir la contamination bactérienne dans les cultures cellulaires in vitro . Cela contribue à maintenir la pureté et l'intégrité des cultures cellulaires, ce qui est crucial pour la précision et la fiabilité des résultats expérimentaux.

Étude de la résistance aux antibiotiques

Le this compound peut être utilisé pour étudier les mécanismes de résistance à la streptomycine

Mécanisme D'action

Streptomycin sulfate, also known as Vetstrep, is an aminoglycoside antibiotic derived from Streptomyces griseus . It was the first aminoglycoside to be discovered and used in practice in the 1940s . This article will delve into the various aspects of its mechanism of action.

Target of Action

The primary target of streptomycin is the bacterial ribosome, specifically the 30S subunit . The 30S subunit is a part of the ribosome, the complex molecular machine that creates proteins by linking amino acids together . Streptomycin binds to specific regions of 16S rRNA and is stabilized by the RpsL protein .

Mode of Action

Streptomycin works by inhibiting protein synthesis in bacterial cells . It binds to the 16S rRNA in the 30S ribosomal subunit, altering interactions between the ribosomal subunits . This binding disrupts the function of the ribosome, preventing the replication of bacteria . The antibiotic creates ionic bonds with the negatively charged sections of the bacterial cell membrane to access the inner cytoplasmic membrane .

Biochemical Pathways

Streptomycin, like other aminoglycosides, inhibits protein synthesis in bacterial cells by binding to the 30S subunit of ribosomes . This binding leads to the disruption of protein synthesis within the ribosome, preventing the replication of bacteria . The pathway of synthesis by Streptomyces griseus of the streptose moiety of streptomycin from D-glucose has been studied .

Pharmacokinetics

Streptomycin is administered by injection into a vein or muscle . Its bioavailability is estimated to be 84% to 88% when administered intramuscularly . The elimination half-life of streptomycin is approximately 5 to 6 hours . It is excreted primarily through the kidneys .

Result of Action

The result of streptomycin’s action is the death of the bacterial cell . By blocking the ability of 30S ribosomal subunits to make proteins, streptomycin prevents the replication of bacteria, leading to their death . It is indicated to treat multi-drug resistant mycobacterium tuberculosis and various non-tuberculosis infections .

Action Environment

The action of streptomycin can be influenced by environmental factors. For example, it is used to combat the growth of bacteria, fungi, and algae on fruit and vegetable crops . The efficacy of streptomycin can be affected by resistance and toxicity . It is now primarily used as adjunctive treatment in cases of multi-drug resistant tuberculosis .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Streptomycin sulfate plays a significant role in biochemical reactions. It works by binding directly to the 30S ribosomal subunits of bacterial cells, causing faulty peptide sequences to form in the protein chain . This results in decreased and aberrant translation of proteins, leading to bacterial death .

Cellular Effects

Streptomycin sulfate has various effects on different types of cells and cellular processes. It influences cell function by blocking the ability of 30S ribosomal subunits to make proteins, which results in bacterial death . Common side effects include vertigo, vomiting, numbness of the face, fever, and rash . Use during pregnancy may result in permanent deafness in the developing baby .

Molecular Mechanism

The molecular mechanism of action of Streptomycin sulfate involves its binding interactions with biomolecules and changes in gene expression. It works by binding directly to the 30S ribosomal subunits of bacterial cells . This binding disrupts the normal protein synthesis process, leading to the creation of faulty peptide sequences in the protein chain .

Temporal Effects in Laboratory Settings

Streptomycin sulfate is quite stable between the pH limits of 3 and 7 . Over time, the effects of Streptomycin sulfate can change in laboratory settings. For example, it has been found that Streptomycin sulfate can bind to ribosomes and precipitate out of solution, serving as a method for removing rRNA, mRNA, and even DNA if the extract is from a prokaryote .

Dosage Effects in Animal Models

The effects of Streptomycin sulfate can vary with different dosages in animal models. For example, an ADI of 25 μg/kg bw was calculated using the NOEL of 5 mg/kg bw/day derived from a 2-year rat study with dihydrostreptomycin .

Metabolic Pathways

Streptomycin sulfate is involved in various metabolic pathways. It is produced by bacteria, fungi, actinomycetes, and to a limited extent by other groups of microorganisms . Bioinformatics, heterologous expression, synthetic biology, mass spectrometry (MS), and nuclear magnetic resonance (NMR)-based metabolomics are needed to unravel the intricacy of metabolic pathways in understudied Streptomyces .

Transport and Distribution

Streptomycin sulfate is well absorbed when administered intramuscularly, and it distributes into most body tissues and fluids except the brain . Small amounts enter the cerebrospinal fluid only with inflamed meninges .

Subcellular Localization

It is known that Streptomycin sulfate binds to the 30S ribosomal subunits of bacterial cells , which are located in the cytoplasm. This suggests that Streptomycin sulfate may localize to the cytoplasm of bacterial cells where it can interact with the ribosomes.

Propriétés

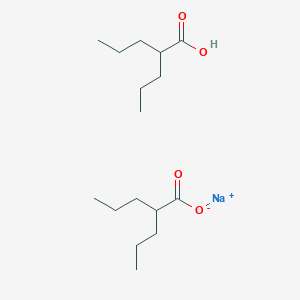

| { "Design of the Synthesis Pathway": "Streptomycin sulfate can be synthesized by combining streptomycin and sulfuric acid.", "Starting Materials": [ "Streptomycin", "Sulfuric acid" ], "Reaction": [ "Dissolve streptomycin in water", "Add sulfuric acid slowly to the solution with stirring", "Heat the mixture to 60-70°C for 1 hour", "Cool the mixture and filter the precipitate", "Wash the precipitate with water", "Dry the product to obtain Streptomycin sulfate" ] } | |

Numéro CAS |

3810-74-0 |

Formule moléculaire |

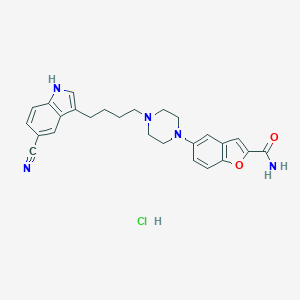

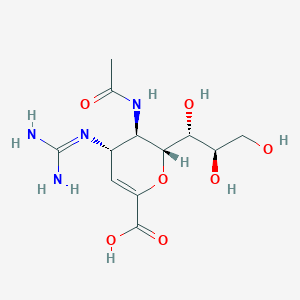

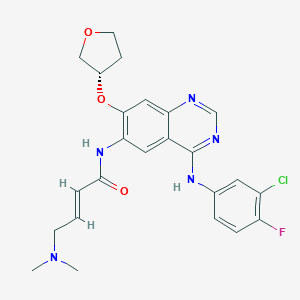

C42H84N14O36S3 |

Poids moléculaire |

1457.4 g/mol |

Nom IUPAC |

2-[3-(diaminomethylideneamino)-4-[(4R)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid |

InChI |

InChI=1S/2C21H39N7O12.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t2*5?,6?,7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,21-;;;/m11.../s1 |

Clé InChI |

QTENRWWVYAAPBI-IFPDLGKRSA-N |

SMILES isomérique |

CC1[C@@](C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1[C@@](C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

SMILES canonique |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Point d'ébullition |

872.9∓75.0°C at 760 mmHg |

Color/Form |

Hygroscopic powder |

melting_point |

MW: 1457.383. Powder. MP: aproximately 230 °C /Streptomycin sulfate; 3810-74-0/ |

Autres numéros CAS |

3810-74-0 |

Description physique |

Streptomycin sulfate (2:3) (salt) appears as an antibacterial. White to light gray or pale buff powder with faint amine-like odor. |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Numéros CAS associés |

3810-74-0 (sulfate (2:3) salt) |

Solubilité |

greater than or equal to 0.1 mg/mL at 64 °F (NTP, 1992) |

Synonymes |

Estreptomicina CEPA Estreptomicina Clariana Estreptomicina Normon Strepto Fatol Strepto Hefa Strepto-Fatol Strepto-Hefa Streptomycin Streptomycin Grünenthal Streptomycin Sulfate Streptomycin Sulfate (2:3) Salt Streptomycin Sulphate Streptomycine Panpharma |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does streptomycin sulfate exert its antibacterial effect?

A1: Streptomycin sulfate acts by binding to the bacterial 30S ribosomal subunit, interfering with protein synthesis. [, , , ] This disrupts the reading of messenger RNA, leading to the production of non-functional proteins and ultimately bacterial cell death. [, ]

Q2: Are there any specific bacterial species known for exhibiting resistance to streptomycin sulfate?

A2: Yes, the emergence of streptomycin-resistant (Strr) strains of Erwinia amylovora, the causative agent of fire blight disease, has been reported. [, ] These strains, identified in California pear orchards, exhibit resistance to high levels of streptomycin sulfate. []

Q3: How does the presence of streptomycin sulfate influence the behavior of Bacillus subtilis ATCC21332?

A3: Research suggests that exposure to sub-inhibitory concentrations of streptomycin sulfate (specifically 0.01 MIC) can induce Bacillus subtilis ATCC21332 to increase the secretion of extracellular proteins. [] This response is thought to be a stress reaction triggered by the presence of the antibiotic. []

Q4: What is the molecular formula and weight of streptomycin sulfate?

A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of streptomycin sulfate. Further resources may be necessary to obtain this information.

Q5: Has any research explored the compatibility of streptomycin sulfate with different materials or under varying conditions?

A5: Research has shown that streptomycin calcium chloride complex exhibits incompatibility with phosphate buffers when used in bull semen diluents. [] This highlights the importance of considering material compatibility during the formulation of streptomycin sulfate for various applications.

Q6: What is known about the stability of streptomycin sulfate in different formulations or storage conditions?

A6: One study investigated the discoloration of streptomycin sulfate injection (500,000 u/2 ml) under various temperatures and with different stabilizing agents. [] The findings revealed that the discoloration followed a complex kinetic pattern and was influenced by temperature. [] This information could be valuable for optimizing storage conditions and formulation strategies to enhance the stability of streptomycin sulfate injections.

Q7: Have any strategies been explored to improve the delivery of streptomycin sulfate to specific targets?

A7: Yes, researchers have investigated the use of liposome encapsulation to enhance the delivery of streptomycin sulfate to the liver, spleen, and lungs in mice infected with Salmonella enteritidis. [] This approach resulted in higher drug concentrations in these organs compared to administration of free streptomycin sulfate. []

Q8: What analytical techniques have been employed to quantify streptomycin sulfate?

A8: Several analytical methods have been utilized for the determination of streptomycin sulfate, including:

- High Performance Liquid Chromatography (HPLC): Proven effective in various studies for both direct analysis [, ] and after derivatization. []

- Ultraviolet-Visible (UV-Vis) Spectrophotometry: Employed for quantifying streptomycin sulfate, often utilizing specific reactions like the maltol reaction. [, ]

- Turbidimetric Methods: Based on the turbidity induced by bacterial growth inhibition, this method has been used for streptomycin sulfate quantification. []

- Single Sweep Oscillopolarography: Explored as a sensitive electrochemical method for streptomycin sulfate determination. []

- Thin Layer Chromatography (TLC) Bioautography: Used for both qualitative and quantitative analysis of streptomycin sulfate, with the immersion method proving to be more sensitive than the contact method. []

Q9: What is the role of the bacterial endotoxin test in ensuring the quality of streptomycin sulfate for injection?

A9: The bacterial endotoxin test, using amebocyte lysate, has been successfully employed to monitor pyrogen contamination in streptomycin sulfate for injection. [, ] This method offers a reliable alternative to the rabbit pyrogen test and ensures the safety of the injectable formulation. [, ]

Q10: What are the potential toxicological effects of streptomycin sulfate?

A10: Research has revealed that streptomycin sulfate can exert toxic effects on the animal nervous system. [] Studies on guinea pigs and rats demonstrated that prolonged exposure to high doses of streptomycin sulfate led to vestibular dysfunction and hearing loss. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.